- Electrochemical Radical Borylation of Aryl Iodides, Chinese Journal of Chemistry, 2019, 37(4), 347-351

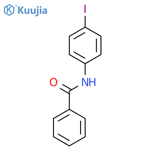

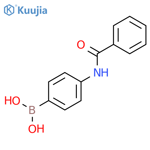

Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure](https://fr.kuujia.com/scimg/cas/935660-75-6x500.png)

935660-75-6 structure

Nom du produit:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Numéro CAS:935660-75-6

Le MF:C19H22BNO3

Mégawatts:323.193885326386

MDL:MFCD14706697

CID:822351

PubChem ID:16125107

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Propriétés chimiques et physiques

Nom et identifiant

-

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide

- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide

- AX8163853

- Y6586

- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide

- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)

- SCHEMBL257797

- C77216

- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester

- MFCD14706697

- CS-0153856

- DA-40378

- DS-12803

- DTXSID50583111

- C19H22BNO3

- 935660-75-6

- AKOS015919115

- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

-

- MDL: MFCD14706697

- Piscine à noyau: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)

- La clé Inchi: BRERQYZGASSZJR-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Propriétés calculées

- Qualité précise: 323.1692737g/mol

- Masse isotopique unique: 323.1692737g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 24

- Nombre de liaisons rotatives: 3

- Complexité: 436

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 47.6

Propriétés expérimentales

- Dense: 1.13

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 100mg |

¥84.0 | 2024-04-17 | |

| Chemenu | CM134731-5g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 5g |

$604 | 2022-08-31 | |

| abcr | AB491729-1 g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; . |

935660-75-6 | 1g |

€260.70 | 2023-04-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY047-10G |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |

935660-75-6 | 95% | 10g |

¥ 3,874.00 | 2023-04-12 | |

| Fluorochem | 225263-250mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 250mg |

£53.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-250mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 250mg |

¥138.0 | 2024-04-17 | |

| Alichem | A019119818-1g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 1g |

$162.74 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-200mg |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |

935660-75-6 | 95+% | 200mg |

460.0CNY | 2021-07-13 | |

| TRC | N072195-100mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 100mg |

$ 180.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224496-10g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 10g |

¥3705.00 | 2024-04-24 |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Référence

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt

Référence

- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Référence

- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt

Référence

- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C

1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C

1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C

Référence

- A process for the preparation of niraparib, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C

Référence

- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles, Chemistry - A European Journal, 2016, 22(52), 18752-18755

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt

Référence

- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

Référence

- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation, Organic Letters, 2020, 22(3), 879-883

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt

Référence

- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis, Journal of the American Chemical Society, 2016, 138(44), 14699-14704

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

Référence

- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials

- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene

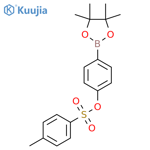

- N-(4-iodophenyl)Benzamide

- p-(Benzoylamino)benzoic Acid

- Benzamide

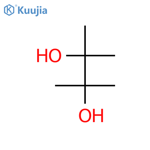

- 2,3-Dimethylbutane-2,3-diol

- Benzoic acid

- Bis(pinacolato)diborane

- 4-Aminophenylboronic acid pinacol ester

- 4-Benzamidophenylboronic acid

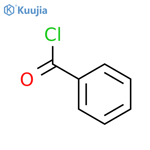

- Benzoyl chloride

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Littérature connexe

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide) Produits connexes

- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

- 1248951-90-7(2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine)

- 1021254-63-6(N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1804703-01-2(3,5-Dichloro-2-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2034477-89-7(N-[3-methyl-4-({2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenyl]propanamide)

- 1805742-06-6(2-Mercapto-3-nitrophenylhydrazine)

- 335013-48-4(2-amino-5-tert-butylphenol hydrochloride)

- 123021-81-8(2-2,4-dibromo-6-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid)

- 2229209-58-7(2-(3-fluoro-2,6-dimethoxyphenyl)-2-methoxypropan-1-amine)

- 19789-35-6(1-tert-butyl-2-ethenylbenzene)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Pureté:99%/99%

Quantité:10g/5g

Prix ($):747.0/414.0